molecular formula C5H6BrClN2O2 B091210 3-Bromo-1-chloro-5,5-dimethylhydantoin CAS No. 126-06-7

3-Bromo-1-chloro-5,5-dimethylhydantoin

Cat. No.: B091210
CAS No.: 126-06-7
M. Wt: 241.47 g/mol
InChI Key: PQRDTUFVDILINV-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) is a white, crystalline solid with a slight halogen odor, known for its role as a potent and stable source of chlorine and bromine. With the molecular formula C5H6BrClN2O2 and a molecular weight of 241.47 g/mol, it is characterized by a high melting point of 159-164 °C and a density of 1.9 g/cm3. It exhibits low water solubility but is soluble in organic solvents like acetone. Its core research value lies in its unique, slow-release mechanism of action. Upon contact with water, it hydrolyzes to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), which are powerful oxidizing agents. The hypobromous acid acts as the primary biocide, effectively neutralizing microorganisms. The resulting bromide ions are then regenerated into additional hypobromous acid through oxidation by the simultaneously released hypochlorous acid, creating a sustained and efficient disinfecting cycle. This dual-action and regenerative mechanism makes it a highly effective subject of study for controlling microbial growth. This compound is primarily investigated as a broad-spectrum biocide, disinfectant, and algicide. Key research applications include advanced water treatment processes, such as the disinfection of swimming pools and spa waters, and the control of slime-forming bacteria and algae in industrial cooling towers. It also serves as a selective oxidizing and halogenating agent in specialty chemical synthesis. Researchers value BCDMH for its stability in solid form, which facilitates safer handling and storage compared to gaseous or liquid halogen alternatives, while providing a broad spectrum of activity against bacteria, viruses, and algae. Please note that this product is intended For Research Use Only and is not designated for personal, household, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
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InChI Key

PQRDTUFVDILINV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Br)C
Source PubChem
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Molecular Formula

C5H6BrClN2O2
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DSSTOX Substance ID

DTXSID7029162
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Molecular Weight

241.47 g/mol
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Physical Description

Other Solid, White solid; [HSDB]
Record name 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl-
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Solubility

Sol in benzene, methylene dichloride, chloroform
Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.0000066 [mmHg]
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Color/Form

Free-flowing white powder

CAS No.

126-06-7
Record name 3-Bromo-1-chloro-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl-
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Record name 3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione
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Record name 3-BROMO-1-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE
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Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Melting Point

163-165 °C
Record name 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH), a significant halogenated hydantoin derivative prized for its efficacy as a disinfectant and biocide in water treatment applications.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and crucial safety considerations. The synthesis, which proceeds via the sequential halogenation of 5,5-dimethylhydantoin, is examined with a focus on the chemical principles that dictate reaction conditions and regioselectivity. This guide aims to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthetic process.

Introduction and Strategic Overview

This compound (BCDMH) is a white crystalline solid that serves as a stabilized source of both bromine and chlorine, releasing hypobromous and hypochlorous acids upon slow reaction with water.[3] This dual-halogen activity makes it a highly effective and widely used disinfectant for recreational and industrial water systems.[4]

The synthetic strategy hinges on the sequential and regioselective halogenation of the 5,5-dimethylhydantoin (DMH) backbone. The core principle involves leveraging the differential acidity of the two nitrogen atoms within the hydantoin ring. The N-H proton at the N3 position (an amide) is less acidic than the N-H proton at the N1 position (an imide). This difference allows for a controlled, stepwise introduction of first bromine and then chlorine under carefully managed pH conditions.

This guide will dissect the most prevalent and industrially relevant synthetic approach, providing the causal chemistry behind each step of the process, from initial deprotonation to final product isolation and purification.

Mechanistic Insights and Regioselectivity

The synthesis of BCDMH is a classic example of electrophilic halogenation on a nitrogen-containing heterocycle. The regioselectivity of the process—bromination at the N1 position and chlorination at the N3 position—is a consequence of a combination of kinetic and thermodynamic factors governed by the acidity of the N-H protons and the nature of the halogenating species.

Computational studies on the related chlorination of 5,5-dimethylhydantoin suggest that the initial step is the deprotonation of the more acidic N3 proton (pKa ≈ 9) to form a hydantoin anion.[5] This anion then acts as a nucleophile, attacking the electrophilic halogen source.

The established synthesis proceeds in the following sequence:

  • Deprotonation and Bromination: In a basic aqueous medium, the 5,5-dimethylhydantoin is deprotonated. The initial halogenation is performed with bromine. It is proposed that the less acidic N1 position is preferentially brominated.

  • Secondary Halogenation (Chlorination): Following the introduction of bromine, the remaining N-H at the more acidic N3 position is deprotonated and subsequently chlorinated.

The precise reasoning for the observed regioselectivity (bromine at N1, chlorine at N3) is a subject of nuanced discussion. It is theorized that the initial bromination at the N1 position may be kinetically favored under the specific reaction conditions employed. The subsequent chlorination then occurs at the remaining available nitrogen. The process is carefully controlled by pH and temperature to ensure the desired product is formed with high purity.

Diagram 1: Proposed BCDMH Synthesis Pathway

BCDMH_Synthesis DMH 5,5-Dimethylhydantoin inv1 DMH->inv1 Anion1 Hydantoin Anion inv2 Anion1->inv2 Bromo_Intermediate 1-Bromo-5,5-dimethylhydantoin inv3 Bromo_Intermediate->inv3 Anion2 Bromo-hydantoin Anion inv4 Anion2->inv4 BCDMH 3-Bromo-1-chloro- 5,5-dimethylhydantoin inv1->Anion1 + OH⁻ - H₂O inv2->Bromo_Intermediate + Br₂ - Br⁻ inv3->Anion2 + OH⁻ - H₂O inv4->BCDMH + Cl₂ - Cl⁻

Caption: A simplified representation of the sequential halogenation pathway to BCDMH.

Detailed Experimental Protocol (Laboratory Scale)

The following protocol is adapted from established industrial processes for a laboratory setting. Extreme caution must be exercised when handling elemental bromine and chlorine gas. All operations must be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
5,5-Dimethylhydantoin (DMH)128.1325.6 g0.20Starting material
Sodium Hydroxide (NaOH)40.00~16.0 g~0.40As a 20% w/v aqueous solution
Bromine (Br₂)159.8132.0 g (10.2 mL)0.20Highly toxic and corrosive
Chlorine (Cl₂)70.90~14.2 g~0.20Highly toxic gas
Deionized Water18.02300 mL-Solvent
Acetone58.08As needed-Recrystallization solvent
Hydrochloric Acid (HCl)36.46As needed-For pH adjustment (optional)
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • pH meter or pH indicator strips

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure

Diagram 2: Experimental Workflow for BCDMH Synthesis

BCDMH_Workflow cluster_prep Reaction Setup cluster_bromination Bromination cluster_chlorination Chlorination cluster_workup Isolation & Purification A1 Dissolve DMH & NaOH in water in flask A2 Cool to 5-10°C (ice bath) A1->A2 B1 Slowly add Br₂ via dropping funnel A2->B1 Start Reaction B2 Maintain T < 15°C & pH 9.5-10.0 B1->B2 C1 Introduce Cl₂ gas sub-surface B2->C1 Proceed to Chlorination C2 Maintain T < 18°C C1->C2 C3 Monitor pH until it drops to ~6.5 C2->C3 D1 Filter crude product (Buchner funnel) C3->D1 Reaction Complete D2 Wash with cold deionized water D1->D2 D3 Dry the crude solid D2->D3 D4 Recrystallize from Acetone/Water D3->D4 D5 Dry final product under vacuum D4->D5

Caption: A flowchart illustrating the key stages of the laboratory synthesis of BCDMH.

  • Preparation of the Reaction Mixture:

    • In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 25.6 g (0.20 mol) of 5,5-dimethylhydantoin in 300 mL of deionized water.

    • Begin stirring and cool the mixture to 5-10°C using an ice-water bath.

    • Slowly add a 20% sodium hydroxide solution to the flask until the pH of the solution reaches approximately 13-14. This ensures the complete deprotonation of the hydantoin starting material.

  • Bromination Step:

    • Place 32.0 g (10.2 mL, 0.20 mol) of liquid bromine into the dropping funnel.

    • Begin adding the bromine dropwise to the cooled, stirred reaction mixture. The addition should be slow enough to maintain the reaction temperature below 15°C.

    • During the bromine addition, the pH of the mixture will decrease. Monitor the pH and add small portions of the 20% NaOH solution as needed to maintain a pH range of 9.5 to 10.0. This controlled pH is critical for the selective monobromination.

  • Chlorination Step:

    • Once all the bromine has been added and the solution is stirred for an additional 15 minutes, prepare for the introduction of chlorine gas.

    • Replace the dropping funnel with a gas inlet tube, ensuring the end of the tube is below the surface of the reaction mixture.

    • Begin bubbling chlorine gas into the solution at a slow to moderate rate. The reaction is exothermic, so maintain the temperature below 18°C with the ice bath.

    • Continue the addition of chlorine gas while monitoring the pH. The reaction is considered complete when the pH of the slurry drops to a stable value between 6.4 and 6.6. The product will precipitate as a white solid.

  • Product Isolation and Purification:

    • Stop the chlorine flow and remove the gas inlet tube.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaBr, NaCl).

    • Dry the crude BCDMH in a desiccator or in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Recrystallization (for high purity):

    • The dried crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot acetone.

    • Filter the hot solution to remove any insoluble impurities.

    • To the filtrate, slowly add deionized water until the solution becomes cloudy.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

A properly synthesized and purified BCDMH sample should be a white to off-white crystalline powder. The identity and purity of the product should be confirmed using the following analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline powder
Melting Point 159-163 °C[3]
Solubility Insoluble in water; Soluble in acetone[3]
Purity (Typical) > 98%
Active Bromine ~33%
Active Chlorine ~14%
  • Infrared (IR) Spectroscopy: The IR spectrum of BCDMH will show characteristic carbonyl (C=O) stretching frequencies for the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. The absence of N-H stretching bands (usually around 3200 cm⁻¹) indicates successful di-halogenation. An evaluated IR spectrum for BCDMH is available in the Coblentz Society spectral collection, referenced by the NIST WebBook.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the two equivalent methyl (CH₃) groups at the C5 position of the hydantoin ring. The absence of any N-H signals confirms complete halogenation.

    • ¹³C NMR: The carbon NMR spectrum should show signals for the two carbonyl carbons, the quaternary C5 carbon, and the methyl carbons.

    (Note: As of the writing of this guide, publicly available, peer-reviewed ¹H and ¹³C NMR spectra for BCDMH are not readily accessible. Researchers are advised to acquire their own spectra for definitive characterization.)

  • Elemental Analysis: Combustion analysis can be used to determine the percentages of C, H, N, Br, and Cl, which should correspond to the molecular formula C₅H₆BrClN₂O₂.

Safety and Hazard Management

The synthesis of BCDMH involves highly hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Bromine (Br₂): A highly toxic, corrosive, and volatile liquid. It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled. All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[7]

    • Chlorine (Cl₂): A toxic and corrosive gas that is a severe respiratory irritant. It must be handled in a well-ventilated fume hood with a proper gas delivery and scrubbing system.

    • Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe burns.

    • BCDMH (Product): An oxidizing solid that is corrosive and harmful if swallowed or inhaled.[8] Avoid creating dust.

  • Procedural Precautions:

    • Exothermic Reactions: Both the bromination and chlorination steps are exothermic. Maintain vigilant temperature control with an efficient ice bath to prevent runaway reactions.

    • Ventilation: The entire procedure must be conducted within a certified chemical fume hood to prevent exposure to bromine vapor and chlorine gas.

    • Emergency Preparedness: Have a solution of sodium thiosulfate readily available to neutralize any bromine spills. A safety shower and eyewash station must be immediately accessible.

Conclusion

The synthesis of this compound is a well-established process that relies on the principles of electrophilic substitution on a heterocyclic system. By carefully controlling pH and temperature, the sequential halogenation of 5,5-dimethylhydantoin can be achieved with high yield and purity. This guide provides the foundational knowledge, from mechanistic theory to a practical laboratory protocol, necessary for researchers to successfully and safely synthesize this important biocidal agent. The emphasis on understanding the causality behind the experimental steps, coupled with rigorous characterization and stringent safety measures, ensures a self-validating and reproducible scientific workflow.

References

  • CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google P
  • PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. (URL: [Link])

  • Sciencemadness.org. (2010). Getting the Bromine from BCDMH. (URL: [Link])

  • CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
  • European Patent Office. (n.d.). EP0177645B1 - Process for the preparation of halogenated hydantoins.
  • Wikipedia. (n.d.). BCDMH. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (URL: [Link])

  • US2779764A - Halogenated hydantoins - Google P
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

  • ResearchGate. (2001). BCDMH Disinfection for CSO. (URL: [Link])

  • Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. (URL: [Link])

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. (URL: [Link])

  • NIST. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin. NIST Chemistry WebBook. (URL: [Link])

  • Akdag, A., Worley, S. D., Acevedo, O., & McKee, M. L. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2282–2289. (URL: [Link])

Sources

Methodological & Application

Application Note: Selective Oxidation of Alcohols with 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Selective Alcohol Oxidation

The conversion of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The challenge, however, lies in achieving high selectivity, particularly in the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2] Traditional reagents, often based on heavy metals like chromium or manganese, present significant toxicity and waste disposal challenges.[3] Consequently, the development of milder, more selective, and environmentally benign oxidizing agents is of paramount importance.

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) emerges as a powerful yet practical reagent in this context. While widely recognized as a disinfectant for water purification, its utility as a source of electrophilic halogens makes it an exceptional tool for synthetic chemists.[4][5] BCDMH is a stable, crystalline solid that is easy to handle and offers high efficiency for the selective oxidation of primary and secondary alcohols under remarkably mild conditions.[6][7] This guide provides an in-depth exploration of BCDMH, detailing its mechanistic underpinnings and providing robust, field-tested protocols for its application.

Reagent Profile: this compound (BCDMH)

BCDMH is a heterocyclic compound structurally related to hydantoin.[4] Its efficacy as an oxidant stems from the polarized N-Br and N-Cl bonds, which render the halogen atoms electrophilic and capable of being transferred to a nucleophile, such as an alcohol. The bromine atom is the more reactive of the two halogens for this purpose.[8]

PropertyData
Chemical Formula C₅H₆BrClN₂O₂
Molar Mass 241.47 g/mol
Appearance White to off-white crystalline solid[6]
Melting Point 159 to 163 °C[6]
Solubility Insoluble in water; soluble in acetone[6]
CAS Number 32718-18-6[6]

Causality Behind Handling & Storage: As a potent oxidizing agent, BCDMH's reactivity must be carefully managed.[9] It is classified as a Class 5.1 Oxidizer.

  • Incompatibility: Avoid contact with organic materials, reducing agents, strong acids, and bases.[9] Accidental mixing can initiate rapid, uncontrolled decomposition, potentially leading to fire or explosion. This is because the reagent can readily oxidize combustible materials.

  • Storage: Store in a cool, dry, well-ventilated area away from sunlight and incompatible substances. Keep containers tightly sealed to prevent moisture ingress, which can lead to slow hydrolysis and release of corrosive hypohalous acids.[9][10]

  • Personal Protective Equipment (PPE): Always handle BCDMH in a fume hood while wearing safety goggles, gloves, and a lab coat. The compound can cause severe skin burns and eye damage, and its dust can be harmful if inhaled.[9]

The Mechanism of Oxidation: A Stepwise Perspective

The selective oxidation of alcohols by BCDMH proceeds through a well-defined pathway involving the transfer of an electrophilic bromine atom. This mechanism inherently explains the selectivity observed for different classes of alcohols.

Core Mechanistic Steps:

  • Activation of Alcohol: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic bromine atom of BCDMH. This forms a protonated alkoxy-bromonium intermediate.

  • Deprotonation: A mild base, which can be another molecule of the alcohol or the solvent, deprotonates the intermediate to form a neutral alkyl hypobromite ester. This intermediate is key to the reaction.[3]

  • Elimination to Carbonyl: In the rate-determining step, a base removes the proton from the carbon atom bearing the hypobromite group (the α-carbon). This initiates an E2-type elimination, where the C-H bond breaks, the C=O double bond forms, and the O-Br bond cleaves, releasing a bromide ion and the reduced 5,5-dimethylhydantoin byproduct.

This mechanism is why tertiary alcohols are not oxidized; they lack the necessary α-proton for the final elimination step.[1] For primary alcohols, the resulting aldehyde is less nucleophilic than the starting alcohol and has a higher oxidation potential, which, under controlled conditions, prevents significant over-oxidation to the carboxylic acid.[11]

Oxidation Mechanism BCDMH Alcohol Oxidation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation cluster_2 Step 3: E2 Elimination Alcohol R₂CH-OH BCDMH BCDMH (N-Br) Alcohol->BCDMH Nucleophilic attack Intermediate1 Protonated Alkoxy-bromonium R₂CH-O⁺(H)-Br BCDMH->Intermediate1 Hypobromite Alkyl Hypobromite Ester R₂CH-O-Br Intermediate1->Hypobromite Deprotonation Base1 Base (e.g., R₂CHOH) Carbonyl Carbonyl R₂C=O Hypobromite->Carbonyl α-proton abstraction Base2 Base Byproducts H-Base⁺ + Br⁻ + Hydantoin Carbonyl->Byproducts

Caption: Generalized mechanism for the oxidation of alcohols by BCDMH.

Experimental Protocols & Workflows

The versatility of BCDMH allows for multiple effective protocols. Below are two validated methods: a solvent-free approach ideal for secondary alcohols and an aqueous system optimized for the selective oxidation of primary alcohols.

Protocol 1: Solvent-Free Oxidation of Secondary Alcohols to Ketones

This protocol is adapted from methodologies developed for related N-halo hydantoins and is prized for its efficiency, reduced waste, and simplicity.[8][12] The absence of a solvent often accelerates reaction rates.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 eq).

  • Reagent Addition: Add this compound (0.55 eq) to the flask. Causality Note: A slight excess of the alcohol ensures the complete consumption of the potent oxidizing agent, simplifying purification. Using approximately 0.5 equivalents of BCDMH is effective as it contains two halogen atoms, though the bromine is the primary actor.

  • Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring. The mixture may become a homogenous melt or a slurry.

  • Monitoring (Self-Validation): The reaction progress should be monitored every 15-30 minutes by Thin Layer Chromatography (TLC). A suitable eluent is typically 10-30% ethyl acetate in hexanes. The disappearance of the alcohol spot and the appearance of a new, less polar ketone spot indicates completion.

  • Work-Up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM) or ethyl acetate (20 mL per gram of starting alcohol).

    • The reduced hydantoin byproduct is largely insoluble. Filter the mixture through a pad of Celite to remove the solid byproduct.

    • Wash the organic filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining active halogen, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ketone is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Workflow_Protocol_1 Workflow for Solvent-Free Oxidation start Start setup Combine Alcohol (1 eq) and BCDMH (0.55 eq) start->setup react Heat to 70-80 °C with stirring setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Dilute with DCM, Filter Hydantoin monitor->workup Complete wash Wash with Na₂S₂O₃ and Brine workup->wash purify Dry, Concentrate, Purify via Chromatography wash->purify end_node Pure Ketone purify->end_node

Caption: Experimental workflow for the solvent-free oxidation of secondary alcohols.

Protocol 2: Selective Oxidation of Primary Alcohols to Aldehydes using BCDMH/H₂O₂

This method utilizes aqueous hydrogen peroxide as a co-oxidant, creating a highly efficient and environmentally friendly system for converting primary alcohols to aldehydes with minimal over-oxidation.[3][13]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the primary alcohol (1.0 eq) and 35% aqueous hydrogen peroxide (5.0 eq). Causality Note: The use of water as a solvent is not only green but can also accelerate reaction rates through hydrophobic effects. H₂O₂ may facilitate the in-situ generation of the active bromine species.[3]

  • Reagent Addition: Add this compound (0.5 eq) to the vigorously stirred solution.

  • Reaction Conditions: Heat the biphasic mixture to 60 °C.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The key validation is observing the formation of the aldehyde without the significant appearance of a baseline carboxylic acid spot on TLC.

  • Work-Up:

    • Cool the reaction to room temperature.

    • Extract the mixture with ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers.

    • Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The bicarbonate wash removes any trace amounts of carboxylic acid that may have formed.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure to avoid loss of volatile aldehydes.

  • Purification: The crude aldehyde can be purified by flash column chromatography if needed.

Performance Data & Substrate Scope

BCDMH and its analogue DBDMH have proven effective for a wide range of alcohol substrates. The following table summarizes representative results from the literature, demonstrating the reagent's versatility.

EntrySubstrate (Alcohol)ProductConditionsTime (h)Yield (%)Reference
1Benzyl alcoholBenzaldehydeBCDMH/H₂O₂, 60 °C285[3]
24-Methoxybenzyl alcohol4-MethoxybenzaldehydeBCDMH/H₂O₂, 60 °C298[3]
34-Nitrobenzyl alcohol4-NitrobenzaldehydeBCDMH/H₂O₂, 60 °C295[3]
41-PhenylethanolAcetophenoneSolvent-free, 70-80 °C0.595[8]
5DiphenylmethanolBenzophenoneSolvent-free, 70-80 °C0.2595[8]
6CyclohexanolCyclohexanoneBCDMH/H₂O₂, 60 °C292[3]
72-Octanol2-OctanoneBCDMH/H₂O₂, 60 °C289[3]

Note: Data for entries 4 and 5 are based on the highly analogous reagent DBDMH under solvent-free conditions as reported by Khazaei et al.[8] Data for other entries are based on DBDMH/H₂O₂ as reported by Lee and Lee.[3]

Senior Scientist Insights & Troubleshooting

  • Controlling Selectivity for Aldehydes: The key to preventing over-oxidation is careful monitoring. Do not let the reaction run for an extended period after the starting alcohol is consumed. The aqueous H₂O₂ protocol is particularly robust in this regard.[3]

  • Aromatic Substrates: For electron-rich aromatic alcohols, there is a minor risk of competitive electrophilic aromatic bromination. This is rarely observed under these conditions but can be suppressed by running the reaction at the lowest effective temperature.

  • Solvent-Free Reactions: For solid alcohols, adding a very small amount of an inert solvent like acetonitrile or simply increasing the temperature slightly can facilitate mixing and initiate the reaction. Ensure the reaction is well-stirred to maintain homogeneity and prevent localized overheating.

  • Quenching is Critical: The work-up step involving a reducing agent like sodium thiosulfate is not merely optional; it is a critical safety and purification step. It neutralizes the residual oxidant, preventing unintended reactions during extraction and concentration.

Conclusion

This compound is a highly effective, selective, and practical reagent for the oxidation of alcohols. Its solid, stable nature and the mild conditions required for its use make it a superior alternative to many traditional, more hazardous oxidants. By understanding the underlying mechanism and choosing the appropriate protocol—solvent-free for rapid ketone synthesis or aqueous H₂O₂ for selective aldehyde formation—researchers and drug development professionals can leverage BCDMH to streamline the synthesis of essential carbonyl-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]

  • Khazaei, A., Abbasi, F., & Kianiborazjani, M. (2012). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). Química Nova, 35(9), 1856-1858. [Link]

  • Chemguide. (n.d.). Oxidation of Alcohols. [Link]

  • Google Patents. (2015). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
  • ResearchGate. (2012). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). [Link]

  • Lee, J. C., & Lee, J. Y. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Letters in Organic Chemistry, 15(10), 895-897. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • The Organic Chemistry Tutor. (2023, January 24). Oxidations of Primary Alcohols to Aldehydes [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. [Link]

  • YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Redox. (2023). Safety Data Sheet BCDMH Tablets. [Link]

  • Sciencemadness.org. (2010). Getting the Bromine from BCDMH. [Link]

  • Ishii, H., et al. (2013). Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Angewandte Chemie International Edition, 52(3), 852-855. [Link]

  • Saskatchewan OER. (n.d.). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

Sources

Application Notes & Protocols: BCDMH in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a vast majority of pharmaceuticals incorporating these structural motifs.[1] The development of efficient, mild, and selective methods for their synthesis is therefore a paramount objective in organic chemistry. 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) has emerged as a versatile and powerful reagent in this field. This guide provides an in-depth exploration of BCDMH's applications, detailing its mechanistic functions, safety protocols, and step-by-step procedures for the synthesis of key heterocyclic cores, such as oxazoles and thiadiazoles. By combining established protocols with mechanistic insights, this document serves as a practical resource for scientists aiming to leverage BCDMH in their synthetic endeavors.

Introduction to BCDMH: A Multifaceted Reagent

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as an excellent source of electrophilic bromine and chlorine.[2] Its ease of handling compared to gaseous or liquid halogens, coupled with its solubility in common organic solvents, makes it a preferred reagent in many synthetic transformations. In the context of heterocyclic synthesis, BCDMH primarily functions through two key pathways:

  • Oxidative Cyclization: BCDMH acts as a mild oxidant, facilitating the intramolecular cyclization of suitably functionalized linear precursors. This process is central to the formation of numerous aromatic and non-aromatic heterocyclic systems.[3][4]

  • Halogenation & Subsequent Cyclization: As a potent halogenating agent, BCDMH can introduce a bromine atom into a substrate, which then acts as a leaving group or an activation site for a subsequent ring-closing reaction.

The dual functionality of BCDMH often allows for one-pot syntheses, where oxidation and halogenation steps proceed in a single reaction vessel, enhancing efficiency and reducing waste.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the first and most critical step in any protocol. BCDMH is a strong oxidizing agent and requires careful handling.

2.1 Hazard Profile

  • Oxidizer: May intensify fire; keep away from combustible materials.[6]

  • Corrosive: Causes severe skin burns and eye damage.

  • Harmful if Swallowed: Acute oral toxicity.[6]

  • Sensitizer: May cause an allergic skin reaction.

2.2 Handling Protocol

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.[7] For operations that may generate dust, respiratory protection is required.

  • Dispensing: Use a plastic or ceramic spatula. Avoid metal spatulas which can potentially catalyze decomposition.

  • Reaction Quenching: Unreacted BCDMH can be quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium metabisulfite.

2.3 Storage

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]

  • Keep away from heat, sparks, open flames, and combustible materials.[7][8]

  • Incompatible materials include strong acids, bases, reducing agents, and alcohols.[6]

Application I: Oxidative Cyclization for Oxazole Synthesis

Oxazoles are a class of five-membered heterocycles prevalent in natural products and pharmaceuticals.[9][10] BCDMH can be employed in an efficient one-pot synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamine derivatives, where it acts as an oxidant.[11]

3.1 Mechanistic Rationale

The reaction proceeds through an initial condensation of the benzylamine with the α-bromoketone to form an intermediate. BCDMH then facilitates the oxidative cyclization of this intermediate. The hydantoin byproduct is easily removed during aqueous workup. This method avoids the use of harsh dehydrating agents often required in classical methods like the Robinson-Gabriel synthesis.[12]

3.2 Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Oxidative Cyclization cluster_workup Work-up & Isolation A Combine α-bromoketone (1.0 mmol), benzylamine derivative (1.2 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL). B Stir at room temperature for 30 min. A->B C Add BCDMH (1.1 mmol) portion-wise over 10 min. B->C D Heat the reaction mixture to 80 °C. C->D E Monitor reaction progress by TLC (approx. 2-4 hours). D->E F Cool to room temperature. Pour into ice-water (50 mL). E->F G Extract with Ethyl Acetate (3 x 20 mL). F->G H Wash combined organic layers with brine, dry over Na2SO4. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography (Silica gel, Hexane/EtOAc). I->J

Caption: BCDMH-mediated synthesis of oxazoles workflow.

3.3 Detailed Protocol: Synthesis of 2,5-Diphenyloxazole

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (200 mg, 1.0 mmol), benzylamine (128 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add N,N-dimethylformamide (DMF) (5 mL) and stir the resulting suspension at room temperature for 30 minutes.

  • Carefully add BCDMH (265 mg, 1.1 mmol) to the mixture in small portions over approximately 10 minutes. An exotherm may be observed.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and pour it into a beaker containing 50 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,5-diphenyloxazole as a white solid.

3.4 Data Table: Scope of Oxazole Synthesis

Entryα-Bromoketone Substituent (R1)Benzylamine Substituent (R2)ProductYield (%)
1PhenylPhenyl2,5-Diphenyloxazole85
24-ChlorophenylPhenyl2-Phenyl-5-(4-chlorophenyl)oxazole82
3Phenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-phenyloxazole88
4Thiophen-2-ylPhenyl2-Phenyl-5-(thiophen-2-yl)oxazole75
5MethylPhenyl5-Methyl-2-phenyloxazole68

Yields are representative and based on published methodologies. Actual results may vary.

Application II: Synthesis of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine and is found in numerous antimicrobial and anticancer agents.[13] BCDMH provides an efficient route to 2-amino-1,3,4-thiadiazoles through the oxidative cyclization of thiosemicarbazones.

4.1 Mechanistic Rationale

The reaction starts with the condensation of an aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate. BCDMH then acts as an oxidant to facilitate the intramolecular cyclization, which involves the formation of a C-S and N-N bond, leading to the stable aromatic thiadiazole ring. The mild conditions of this method are a key advantage, preserving sensitive functional groups that might not be compatible with harsher oxidative reagents like ferric chloride or hydrogen peroxide.[14]

4.2 Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Step cluster_product Final Product A Aldehyde (R-CHO) C Thiosemicarbazone A->C Condensation (cat. acid) B Thiosemicarbazide B->C Condensation (cat. acid) E Oxidative Cyclization C->E D BCDMH (Oxidant) D->E Enables F 2-Amino-5-substituted- 1,3,4-Thiadiazole E->F

Caption: Logical steps in BCDMH-mediated thiadiazole synthesis.

4.2 Detailed Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (530 mg, 5.0 mmol) and thiosemicarbazide (455 mg, 5.0 mmol) in ethanol (20 mL).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2 hours. The formation of the thiosemicarbazone intermediate can be monitored by TLC or may be observed as a precipitate.

  • Cool the reaction mixture to room temperature and add dichloromethane (DCM) (30 mL).

  • Add BCDMH (1.33 g, 5.5 mmol) portion-wise to the stirred suspension. The reaction is often exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Stir the reaction at room temperature for an additional 3-5 hours, monitoring by TLC for the disappearance of the intermediate.

  • Upon completion, filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin byproduct.

  • Wash the filtrate with 1 M sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Conclusion

1-Bromo-3-chloro-5,5-dimethylhydantoin is a highly effective, manageable, and versatile reagent for the synthesis of important heterocyclic compounds. Its ability to act as both a halogenating agent and a mild oxidant under relatively neutral conditions makes it an invaluable tool for modern organic synthesis. The protocols detailed herein for oxazoles and thiadiazoles demonstrate its utility in constructing pharmaceutically relevant scaffolds through efficient, often one-pot, procedures. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently incorporate BCDMH into their synthetic strategies to accelerate discovery in medicinal chemistry and drug development.

References

  • ResearchGate. (2025). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). Available from: [Link]

  • Wikipedia. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Available from: [Link]

  • Datasheet. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Available from: [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative oxygen-nucleophilic bromo-cyclization of alkenyl carbonyl compounds without organic wastes using alkali metal reagents in green solvent. Available from: [Link]

  • National Institutes of Health. (n.d.). Metal-Catalyzed Oxidative Cyclizations of a,c-Biladiene Salts Bearing 1- and/or 19-Arylmethyl Substituents: Macrocyclic Products and Their Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Available from: [Link]

  • ResearchGate. (n.d.). Direct Conversion of Benzothiadiazole to Benzimidazole: New Benzimidazole‐Derived Metal–Organic Frameworks with Adjustable Honeycomb‐Like Cavities. Available from: [Link]

  • Reddit. (2022). Bromine by decomposition of BCDMH. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]

  • Sciencemadness.org. (2010). Getting the Bromine from BCDMH. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

  • MDPI. (n.d.). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available from: [Link]

  • ResearchGate. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Available from: [Link]

  • Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

  • ResearchGate. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Studies on the syntheses of heterocyclic compounds. Part CDXXI. General synthesis of 7,8-dioxygenated 1-benzyl-1,2,3,4-tetrahydroisoquinolines and elucidation of the structure of caseadine. Available from: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Monitoring BCDMH Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise BCDMH Monitoring

1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a widely utilized biocide, valued for its efficacy in water treatment and as a disinfectant.[1][2] Its mechanism of action relies on the slow, controlled release of hypobromous and hypochlorous acids upon hydrolysis.[1] The progression of this hydrolysis and potential side reactions are critical parameters to monitor for ensuring optimal performance, determining stability, and understanding its environmental fate. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive analytical tool for this purpose, capable of separating and quantifying the parent compound from its primary degradation product, 5,5-dimethylhydantoin (DMH).[3]

This application note presents a detailed, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for researchers, scientists, and drug development professionals. The protocol herein is structured to provide not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Scientific Principles of the HPLC Separation

The core of this analytical method is the separation of BCDMH from its main non-halogenated degradation product, 5,5-dimethylhydantoin (DMH), and potentially other reaction-related species. The significant difference in polarity between the halogenated, more non-polar BCDMH and the more polar DMH makes reversed-phase chromatography the ideal separation mode.

A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which will more strongly retain the less polar BCDMH. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is manipulated to achieve optimal separation. A gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent concentration, will first elute the highly polar DMH, followed by the retained BCDMH. The inclusion of a small amount of acid, such as phosphoric acid, in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[4]

Detection is achieved via UV spectrophotometry. The hydantoin ring structure in both BCDMH and DMH contains a chromophore that absorbs in the low UV range.[5] Based on available spectral data for DMH (λmax ≈ 260 nm) and related hydantoin structures, a detection wavelength of 220 nm is chosen to provide sufficient sensitivity for both the parent compound and its degradation product.[6][7]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of the generated data.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (85%, analytical grade)

    • BCDMH reference standard

    • 5,5-dimethylhydantoin (DMH) reference standard

    • Sodium sulfite or Ascorbic acid (quenching agent)[8]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Quenching Solution: 1 M Sodium Sulfite in water.

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 25 mg of BCDMH reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Accurately weigh approximately 25 mg of DMH reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solutions 1:10 with the diluent to prepare individual or mixed working standards.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
15.01090
15.19010
20.09010
Reaction Sample Preparation and Analysis Workflow

The following workflow ensures that the reaction is effectively stopped at the desired time point and that the sample is compatible with the HPLC system.

BCDMH Reaction Monitoring Workflow BCDMH Reaction Monitoring Workflow cluster_reaction Reaction Phase cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Initiate BCDMH Reaction Monitor Monitor at Time = t Start->Monitor Aliquot Withdraw Aliquot (e.g., 100 µL) Monitor->Aliquot Time point sampling Quench Immediately add to Quenching Solution (e.g., 900 µL of 1M Na2SO3) Aliquot->Quench Stops reaction Dilute Dilute with Diluent to fall within calibration range Quench->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Acquire and Process Data Inject->Analyze

Caption: Workflow for BCDMH reaction monitoring.

Step-by-Step Protocol:

  • Initiate Reaction: Begin the BCDMH reaction under the desired experimental conditions.

  • Sampling: At predetermined time intervals, withdraw a precise aliquot of the reaction mixture (e.g., 100 µL).

  • Quenching: Immediately add the aliquot to a known volume of quenching solution (e.g., 900 µL of 1 M sodium sulfite). This step is crucial as it rapidly consumes any unreacted BCDMH and active halogens, effectively stopping the reaction.[8]

  • Dilution: Further dilute the quenched sample with the HPLC diluent to ensure the concentration of the analytes falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject the prepared sample into the HPLC system.

System Suitability and Method Validation

To ensure the integrity of the results, system suitability tests should be performed before each analytical run. The method should be validated according to ICH Q2(R1) guidelines.[9][10]

Table 3: System Suitability Test Criteria

ParameterAcceptance Criteria
Tailing Factor (DMH, BCDMH) ≤ 2.0
Theoretical Plates (DMH, BCDMH) > 2000
Resolution (between DMH and BCDMH) > 2.0
RSD of Peak Areas (n=6) ≤ 2.0% for a standard of ~100 µg/mL

Method Validation Parameters (as per ICH Q2(R1)) [9][10]

  • Specificity: Demonstrated by the separation of BCDMH and DMH from potential impurities and degradation products. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to show that the method can resolve the main peaks from any degradation products.[11]

  • Linearity: Assessed over a range of concentrations (e.g., 10-150 µg/mL) for both BCDMH and DMH. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing at least six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Evaluated by repeating the analysis on a different day with a different analyst. The RSD should meet the same criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2 units) and observing the effect on the results.

Data Interpretation and Causality

The chromatogram will show the elution of DMH at an earlier retention time due to its higher polarity, followed by the more retained BCDMH. By integrating the peak areas and comparing them to the calibration curves generated from the reference standards, the concentration of each component in the reaction mixture at each time point can be accurately determined.

A decrease in the peak area of BCDMH over time, coupled with a corresponding increase in the peak area of DMH, provides a quantitative measure of the reaction's progress. This data is invaluable for kinetic studies, stability assessments, and for understanding the influence of various experimental conditions (e.g., pH, temperature, presence of other chemical species) on the reaction rate and pathway.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative monitoring of BCDMH reactions. By following the outlined protocol and adhering to the principles of method validation, researchers can generate high-quality, reproducible data. This enables a deeper understanding of BCDMH chemistry, facilitates the development of new formulations, and ensures the quality and efficacy of products relying on this important biocide.

References

  • Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions. (n.d.). UNCW Institutional Repository. Retrieved January 23, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • 3-Bromo-1-chloro-5,5-dimethylhydantoin. (2018, February 19). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • Dimethylhydantoin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination. (2024, August 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018, April 25). MDPI. Retrieved January 23, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved January 23, 2026, from [Link]

  • Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022, June 22). MDPI. Retrieved January 23, 2026, from [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 23, 2026, from [Link]

  • Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. (n.d.). Journal of the Serbian Chemical Society. Retrieved January 23, 2026, from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved January 23, 2026, from [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Development and validation of a reversed phase HPLC method for simultaneous determination of antidiabetic drugs alogliptin benzoate and pioglitazone HCl. (2017, July 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, May 22). FDA. Retrieved January 23, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024, January 10). IntuitionLabs. Retrieved January 23, 2026, from [Link]

  • China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers. (n.d.). Lansen Chemicals. Retrieved January 23, 2026, from [Link]

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BCDMH as a Versatile Catalyst in Organic Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline N-halo compound widely recognized for its efficacy as a disinfectant.[1][2] Beyond its biocidal properties, BCDMH and its structural analogs, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are emerging as powerful and versatile reagents in modern organic synthesis.[1][3] Their ability to act as a source of electrophilic halogens under mild conditions makes them attractive for a variety of organic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of BCDMH and related hydantoins as catalysts and reagents in key organic reactions, including the oxidation of alcohols and sulfides, and the synthesis of bioactive heterocycles. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Safety Considerations

BCDMH is a white, crystalline solid with a slight bromine and acetone odor. It is sparingly soluble in water but shows good solubility in solvents like acetone.[4] Upon dissolution in water, BCDMH slowly hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the active oxidizing and halogenating species.[4][5]

Table 1: Physicochemical Properties of BCDMH

PropertyValueReference(s)
Chemical Formula C₅H₆BrClN₂O₂[4]
Molar Mass 241.47 g/mol [4]
Appearance White crystalline solid[4]
Melting Point 159-163 °C[4]
Solubility in Water 0.15 g/100 mL (25 °C)[4]

Safety Precautions: BCDMH is a strong oxidizing agent and can be corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with combustible materials, strong bases, and moisture, as this may lead to the generation of heat and hazardous gases.[2]

Application I: Catalytic and Stoichiometric Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. BCDMH and its analog, DBDMH, offer efficient and selective methods for this conversion under mild conditions, presenting a greener alternative to traditional heavy metal-based oxidants.

Mechanism of Action in Alcohol Oxidation

The oxidizing power of N-halo hydantoins stems from their ability to deliver an electrophilic halogen. In the presence of an alcohol, the reaction is believed to proceed through the formation of an alkoxide intermediate, which then undergoes elimination to yield the corresponding carbonyl compound and the reduced hydantoin. In catalytic systems employing a co-oxidant like hydrogen peroxide (H₂O₂), the N-halo hydantoin is regenerated in situ, allowing for its use in substoichiometric amounts.

Oxidation_Mechanism cluster_activation Activation & Oxidation cluster_regeneration Catalytic Regeneration (with H₂O₂) BCDMH BCDMH (or DBDMH) Intermediate Alkoxide Intermediate BCDMH->Intermediate + Alcohol Alcohol R-CH(OH)-R' Alcohol->Intermediate Carbonyl R-C(=O)-R' (Product) Intermediate->Carbonyl - HBr/HCl DMH_H Reduced Hydantoin Intermediate->DMH_H Regenerated_BCDMH BCDMH (Regenerated) DMH_H->Regenerated_BCDMH + H₂O₂ H2O2 H₂O₂ (Co-oxidant) H2O2->Regenerated_BCDMH

Figure 1: Proposed mechanism for alcohol oxidation by BCDMH/DBDMH.
Protocol 1: Solvent-Free Oxidation of Secondary Alcohols with DBDMH (Stoichiometric)

This protocol is adapted from a reported method for the efficient and green oxidation of secondary alcohols using DBDMH under solvent-free conditions.[1][3]

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a 10 mL round-bottomed flask, add the secondary alcohol (1 mmol) and DBDMH (1-1.5 mmol).

  • Seal the flask with a stopper and place it in a preheated oil bath at 70-80 °C.

  • Stir the mixture vigorously. The reaction is typically complete within a short period (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ketone.

Expected Results: This method generally provides high yields of the corresponding ketones from secondary alcohols.

Table 2: Representative Yields for Solvent-Free Oxidation of Secondary Alcohols with DBDMH

SubstrateProductYield (%)
1-PhenylethanolAcetophenone>95
CyclohexanolCyclohexanone>95
BenzhydrolBenzophenone>95
(Data adapted from analogous N-halo hydantoin literature)[1][3]
Protocol 2: Catalytic Oxidation of Alcohols with DBDMH and H₂O₂

This protocol leverages hydrogen peroxide as the terminal oxidant, allowing for the use of DBDMH in catalytic amounts. This approach aligns with the principles of green chemistry by reducing reagent waste.[6][7]

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (catalytic amount, e.g., 10 mol%)

  • 35% Aqueous hydrogen peroxide (H₂O₂)

  • Appropriate solvent (e.g., acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottomed flask, dissolve the alcohol (1 mmol) and DBDMH (0.1 mmol) in the chosen solvent.

  • To this solution, add 35% aqueous H₂O₂ (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization: The use of H₂O₂ is crucial for regenerating the active N-bromo species from the reduced hydantoin, thus enabling the catalytic cycle. The reaction temperature is a critical parameter; temperatures below 60 °C may lead to slower reaction rates, while higher temperatures could result in over-oxidation or decomposition.[7][8]

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a vital class of N-heterocycles found in numerous pharmacologically active compounds. While various catalysts have been employed for their synthesis, N-halo reagents like BCDMH can serve as effective oxidants in the one-pot condensation of o-phenylenediamines and aldehydes.

Proposed Reaction Workflow

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. BCDMH can act as the in-situ oxidant to drive the final aromatization step.

Benzimidazole_Synthesis Reactants o-Phenylenediamine + Aldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclized_Intermediate->Benzimidazole Oxidative Aromatization DMH_Reduced Reduced Hydantoin BCDMH BCDMH (Oxidant) BCDMH->Benzimidazole BCDMH->DMH_Reduced

Figure 2: General workflow for BCDMH-mediated benzimidazole synthesis.
Protocol 3: One-Pot Synthesis of 2-Substituted Benzimidazoles

This is a general protocol based on established methods for benzimidazole synthesis, incorporating BCDMH as the oxidant.[4][9]

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • BCDMH

  • Solvent (e.g., ethanol or acetonitrile)

  • Ammonium chloride (optional, as catalyst)[9]

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of ammonium chloride (e.g., 10 mol%), if desired, to facilitate the initial condensation.

  • Add BCDMH (1.1 mmol) to the reaction mixture in portions.

  • Reflux the reaction mixture for the required time (monitor by TLC, typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

Rationale for Component Choices: Ethanol is a common and relatively green solvent for this type of condensation. The use of BCDMH as an in-situ oxidant avoids the need for aeration or other, harsher oxidizing agents.

Application III: Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a challenging yet important transformation, as over-oxidation to sulfones is a common side reaction. N-halo reagents, in conjunction with a mild co-oxidant, can provide a high degree of selectivity. While direct protocols for BCDMH are not widely reported, the following procedure is based on a highly analogous system using N-bromosuccinimide (NBS) and H₂O₂.[10]

Protocol 4: Catalytic Oxidation of Sulfides to Sulfoxides

Materials:

  • Sulfide (e.g., thioanisole)

  • BCDMH (catalytic amount, e.g., 5-10 mol%)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Buffered aqueous acetonitrile (pH 7.0)

  • Standard laboratory glassware

Procedure:

  • Prepare a buffered aqueous acetonitrile solution (pH 7.0).

  • In a round-bottomed flask, dissolve the sulfide (1 mmol) and BCDMH (0.05-0.1 mmol) in the buffered solvent system.

  • Add 30% H₂O₂ (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a short time.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfoxide by column chromatography or recrystallization.

Self-Validation and Control: The neutral buffered conditions are key to preventing acid-catalyzed side reactions and maintaining the stability of sensitive functional groups.[10] Running the reaction without BCDMH or without H₂O₂ will demonstrate the necessity of both components for efficient and selective oxidation, confirming the catalytic role of the N-halo compound in activating the peroxide.

Conclusion

BCDMH and its N-halo hydantoin analogs are cost-effective, stable, and easy-to-handle reagents that offer significant advantages in modern organic synthesis. Their application in the oxidation of alcohols and sulfides, as well as in the synthesis of heterocycles like benzimidazoles, showcases their versatility. The protocols provided herein serve as a robust starting point for researchers looking to incorporate these powerful reagents into their synthetic workflows. The development of catalytic systems using BCDMH, particularly in conjunction with green co-oxidants like H₂O₂, represents a promising avenue for more sustainable chemical manufacturing.

References

  • Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). (2014). Journal of the Brazilian Chemical Society. [Link]

  • BCDMH - Wikipedia. (n.d.). Wikipedia. [Link]

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (2012). Chemistry Central Journal. [Link]

  • Selective, Metal-Free Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with N-Bromosuccinimide (NBS) under Neutral Buffered Reaction Conditions. (2008). Journal of the Iranian Chemical Society. [Link]

  • An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. (2016). Letters in Organic Chemistry. [Link]

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). (2014). Journal of the Brazilian Chemical Society. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Nanomaterials. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules. [Link]

  • Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. (2004). Journal of the Brazilian Chemical Society. [Link]

  • Reusable Oxidation Catalysis Using Metal-Monocatecholato Species in a Robust Metal−Organic Framework. (2014). Journal of the American Chemical Society. [Link]

  • one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. (n.d.). Academia.edu. [Link]

  • Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. (2012). Arabian Journal of Chemistry. [Link]

  • Organic Synthesis via Transition Metal-Catalysis. (2020). Molecules. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2010). Molecules. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2020). Catalysts. [Link]

  • Role of catalyst in organic synthesis. (2021). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Hydrogen Halide Oxidation Process for Sustainable Halogen Recycling. (2021). Sumitomo Kagaku. [Link]

  • Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). (2014). Scite.ai. [Link]

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. (2002). Synthesis. [Link]

  • An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. (2016). Letters in Organic Chemistry. [Link]

  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • “ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. (2015). Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (n.d.). Academia.edu. [Link]

  • An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. (2016). Letters in Organic Chemistry. [Link]

  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022). YouTube. [Link]

  • Tandem catalysis enables chlorine-containing waste as chlorination reagents. (2023). Nature Catalysis. [Link]

  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. (2019). Catalysts. [Link]

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Troubleshooting & Optimization

Side reactions and byproducts in BCDMH halogenations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-bromo-5,5-dimethylhydantoin (BCDMH) halogenations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of BCDMH in organic synthesis. My aim is to equip you with the knowledge to anticipate and mitigate potential side reactions and effectively handle the byproducts, ensuring the success of your experiments.

Introduction to BCDMH in Organic Synthesis

1,3-Bromo-5,5-dimethylhydantoin (BCDMH) is a versatile and efficient reagent for halogenation reactions. While it is widely recognized for its application as a biocide in water treatment due to its slow release of hypohalous acids, its utility in organic synthesis is also significant.[1][2][3] BCDMH serves as a source of electrophilic bromine, and to a lesser extent, chlorine, making it a valuable tool for the halogenation of a variety of organic substrates.[2] However, like any reactive chemical, its use is not without challenges. Understanding the potential for side reactions and the nature of byproducts is crucial for achieving high yields and purity in your desired products. This guide will delve into these aspects, providing you with practical solutions to common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during BCDMH-mediated halogenations in a question-and-answer format.

Question 1: My reaction is incomplete, and I observe unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion in BCDMH halogenations can stem from several factors. The primary suspect is often the deactivation of the reagent or insufficient reactivity of the substrate.

  • Causality:

    • Moisture Sensitivity: BCDMH is sensitive to moisture.[2] In the presence of water, it hydrolyzes to release hypobromous acid and hypochlorous acid, which can then disproportionate or react with each other, reducing the amount of active halogenating species available for your substrate.[1]

    • Insufficient Activation: Some substrates, particularly less reactive ones like deactivated aromatic rings, may require an activator or catalyst to undergo efficient halogenation.

    • Stoichiometry: Inaccurate measurement of BCDMH or the presence of impurities in the reagent can lead to a lower-than-expected concentration of the active halogenating species.

    • Temperature: Halogenation reactions often have an optimal temperature range. A temperature that is too low can result in sluggish reaction rates.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. Handle BCDMH in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Verify Reagent Quality: Use a fresh bottle of BCDMH or one that has been stored properly in a desiccator. The purity of the reagent can be checked by titration or spectroscopic methods.

    • Increase Stoichiometry: A slight excess of BCDMH (e.g., 1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion. However, be mindful that this may also increase the likelihood of over-halogenation.

    • Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Be cautious, as excessive heat can lead to decomposition of BCDMH and the formation of unwanted byproducts.

    • Consider a Catalyst: For unreactive substrates, the addition of a Lewis acid or a radical initiator (for free-radical pathways) may be necessary. For instance, in the halogenation of alkanes, light or a radical initiator is often required.[4]

Question 2: I'm observing the formation of a chlorinated byproduct in addition to my desired brominated product. How can I suppress this side reaction?

Answer:

The formation of chlorinated byproducts is a known, though often minor, side reaction when using BCDMH. This is due to the inherent structure of the reagent, which contains both bromine and chlorine atoms.

  • Causality:

    • Dual Halogen Source: BCDMH can release both hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon reaction.[1] Although the release of HOBr is significantly faster, the presence of HOCl can lead to competing chlorination reactions.[2]

    • Reaction Conditions: The reaction conditions, such as solvent and temperature, can influence the relative rates of bromination and chlorination.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: In many cases, bromination is faster than chlorination at lower temperatures. Running the reaction at a reduced temperature may improve the selectivity for the brominated product.

    • Use a Non-Polar Solvent: Solvents can play a role in the reactivity of the halogenating species. Experimenting with different solvents, such as chlorinated hydrocarbons or ethers, may help to favor bromination.

    • Alternative Reagents: If chlorination remains a significant issue, consider using a more selective brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which do not contain chlorine.

Question 3: My reaction has produced multiple brominated products, including di- and tri-brominated species. How can I control the degree of halogenation?

Answer:

Over-halogenation is a common problem when the substrate is highly activated or when the reaction conditions are too harsh.

  • Causality:

    • Substrate Reactivity: Electron-rich substrates, such as activated aromatic rings or enolates, are highly susceptible to multiple halogenations.

    • Excess Reagent: Using a large excess of BCDMH will naturally lead to the formation of poly-halogenated products.[4]

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for subsequent halogenation steps to occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of BCDMH. Use a slight excess or even a substoichiometric amount of the reagent and monitor the reaction closely.

    • Slow Addition: Add the BCDMH solution to the reaction mixture slowly over a period of time. This helps to maintain a low concentration of the halogenating agent, disfavoring multiple additions.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the subsequent halogenation reactions.

    • Monitor the Reaction: Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). Quench the reaction as soon as the desired mono-halogenated product is formed in a satisfactory amount.

Question 4: I am having difficulty removing the 5,5-dimethylhydantoin byproduct from my reaction mixture. What are the best purification strategies?

Answer:

The primary byproduct of BCDMH halogenations is 5,5-dimethylhydantoin. Its physical properties can sometimes make it challenging to separate from the desired product.

  • Causality:

    • Solubility: 5,5-dimethylhydantoin has moderate solubility in some organic solvents, which can lead to its co-extraction with the product during aqueous work-up.

    • Polarity: As a polar molecule, it can interfere with chromatographic purification, sometimes co-eluting with polar products.

  • Troubleshooting Steps:

    • Aqueous Wash: After quenching the reaction (e.g., with a solution of sodium thiosulfate or sodium bisulfite to destroy any remaining active halogen), perform multiple washes with water or a dilute basic solution (e.g., saturated sodium bicarbonate). 5,5-dimethylhydantoin is more soluble in aqueous phases, especially under basic conditions.

    • Precipitation: In some cases, 5,5-dimethylhydantoin may precipitate out of the reaction mixture upon cooling or the addition of a non-polar co-solvent. The solid can then be removed by filtration.

    • Chromatography: If the byproduct persists, column chromatography is usually effective. A careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing the 5,5-dimethylhydantoin byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the active halogenating species in BCDMH reactions?

In aqueous or protic media, BCDMH hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[1] HOBr is generally considered the primary active brominating species. In aprotic organic solvents, the reaction mechanism can be more complex and may involve direct reaction of the substrate with the polarized N-Br bond of BCDMH, or the formation of other reactive intermediates.

Q2: Can BCDMH be used for allylic or benzylic bromination? What are the potential side reactions?

Yes, BCDMH can be used for allylic and benzylic brominations, which typically proceed via a free-radical mechanism. However, similar to other N-haloimides like NBS, there are potential side reactions to consider.

  • Potential Side Reactions:

    • Addition to Double Bonds: In the case of allylic bromination of alkenes, a competing electrophilic addition of bromine across the double bond can occur.[5]

    • Rearrangement of the Allylic Double Bond: The intermediate allylic radical is resonance-stabilized, which can lead to the formation of a mixture of constitutional isomers where the double bond has shifted.[6]

    • Over-bromination: As with other substrates, di- and poly-bromination can occur, especially at the more reactive allylic or benzylic positions.

To favor substitution over addition, it is crucial to maintain a low concentration of Br2 in the reaction mixture, which is often achieved by the slow addition of the reagent or by using a radical initiator in the presence of a non-polar solvent.

Q3: How does the reactivity of BCDMH compare to other common brominating agents like NBS and DBDMH?

  • N-Bromosuccinimide (NBS): NBS is a highly selective reagent for allylic and benzylic bromination.[7] It is generally considered to be milder than BCDMH. A key advantage of NBS is that it does not contain chlorine, thus eliminating the possibility of chlorinated byproducts.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a more powerful brominating agent than BCDMH, as it contains two bromine atoms. It is often used when a stronger reagent is required. Like NBS, it avoids the issue of chlorination side reactions.

The choice of reagent depends on the specific substrate and the desired transformation. BCDMH can be a cost-effective and efficient option, but for reactions requiring high selectivity and the complete absence of chlorinated impurities, NBS or DBDMH may be preferred.

Q4: What is the proper procedure for quenching a BCDMH reaction?

It is essential to quench any unreacted BCDMH and active halogen species at the end of the reaction to prevent further reactions during work-up and purification. A reducing agent is typically used for this purpose.

  • Standard Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3).

    • Stir the mixture vigorously until the color of any residual bromine disappears.

    • You can test for the presence of active halogen using starch-iodide paper (a blue-black color indicates the presence of an oxidizing agent). Continue adding the quenching agent until the test is negative.

Data and Protocols

Table 1: Comparison of Common Brominating Agents
ReagentFormulaMolecular Weight ( g/mol )% Active BrPotential Side Reactions
BCDMH C5H6BrClN2O2241.47~33%Chlorination, Over-halogenation
NBS C4H4BrNO2177.98~45%Succinimide byproduct can be hard to remove
DBDMH C5H6Br2N2O2285.92~56%Over-halogenation due to high reactivity
Experimental Protocol: General Procedure for the Bromination of an Activated Aromatic Compound

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the activated aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., CH2Cl2, CCl4, or CH3CN).

  • Reagent Addition: In a separate flask, dissolve BCDMH (1.05 eq) in the same anhydrous solvent.

  • Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the BCDMH solution dropwise to the stirred substrate solution over 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/MS. Allow the reaction to stir at 0 °C or room temperature until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir until the mixture is colorless.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Scheme and Byproduct Formation

BCDMH_Reaction cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts & Side Products BCDMH BCDMH Desired_Product Brominated Product BCDMH->Desired_Product  Primary Reaction DMH 5,5-Dimethylhydantoin BCDMH->DMH  Forms from BCDMH backbone Chlorinated_Product Chlorinated Product BCDMH->Chlorinated_Product  Side Reaction (Chlorination) Substrate Substrate (e.g., Alkene, Ketone, Aromatic) Substrate->Desired_Product Substrate->Chlorinated_Product Over_Halogenated Over-halogenated Product Desired_Product->Over_Halogenated  Side Reaction

Caption: BCDMH reacts with a substrate to form the desired brominated product and the 5,5-dimethylhydantoin byproduct. Potential side reactions include chlorination and over-halogenation.

Diagram 2: Troubleshooting Workflow for Incomplete Reactions

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_moisture Are anhydrous conditions being used? start->check_moisture dry_reagents Dry solvents and glassware. Handle BCDMH in a dry environment. check_moisture->dry_reagents No check_reagent Is the BCDMH reagent of good quality? check_moisture->check_reagent Yes dry_reagents->check_reagent use_fresh_reagent Use fresh, properly stored BCDMH. check_reagent->use_fresh_reagent No check_stoichiometry Is the stoichiometry correct? check_reagent->check_stoichiometry Yes use_fresh_reagent->check_stoichiometry increase_stoichiometry Slightly increase BCDMH stoichiometry (e.g., 1.1 eq). check_stoichiometry->increase_stoichiometry No optimize_temp Optimize reaction temperature. check_stoichiometry->optimize_temp Yes increase_stoichiometry->optimize_temp end Reaction Driven to Completion optimize_temp->end

Caption: A step-by-step workflow to diagnose and resolve incomplete BCDMH halogenation reactions.

References

  • BCDMH - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Getting the Bromine from BCDMH - Powered by XMB 1.9.11 - Sciencemadness.org. (2010, February 7). Retrieved January 23, 2026, from [Link]

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

  • halogenation of alkenes - Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]

  • BCDMH Synthesis conundrum : r/OrganicChemistry - Reddit. (2022, April 19). Retrieved January 23, 2026, from [Link]

  • Bromine by decomposition of BCDMH : r/ExplosionsAndFire - Reddit. (2022, February 7). Retrieved January 23, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 23, 2026, from [Link]

  • A New Thixotropic Form of Bromochlorodimethylhydantoin: a Case Study - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved January 23, 2026, from [Link]

  • Halogenation of Aromatic Compounds - YouTube. (2023, January 13). Retrieved January 23, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15). Retrieved January 23, 2026, from [Link]

  • Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) A Safe Simple Halogenation Experiment - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved January 23, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • One-pot syntheses of α,α-dibromoacetophenones from aromatic alkenes with 1,3-dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bromination of Alkenes- Organic Chemistry Mechanism - YouTube. (2020, December 12). Retrieved January 23, 2026, from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Retrieved January 23, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (n.d.). Retrieved January 23, 2026, from [Link]

  • Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

  • Synthesis, reactions and application of chalcones: a systematic review - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • Peptide Rearrangement Side Reactions - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Allylic bromination with NBS - Chemistry Stack Exchange. (2015, October 27). Retrieved January 23, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved January 23, 2026, from [Link]

  • Chemical structure and biodegradability of halogenated aromatic compounds. Halogenated muconic acids as intermediates - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed. (2022, June 30). Retrieved January 23, 2026, from [Link]

  • 18.3 Aromatic Halogenation - Chemistry LibreTexts. (2019, June 5). Retrieved January 23, 2026, from [Link]

  • Ch 25 - Part 4 - Product Distribution of Chlorination/Bromination - YouTube. (2020, April 23). Retrieved January 23, 2026, from [Link]

  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.).
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  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Support Center: Removal of 5,5-Dimethylhydantoin Byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective removal of 5,5-dimethylhydantoin (DMH) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter DMH as a byproduct in their synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Troubleshooting Guide

This section addresses common issues encountered during the removal of 5,5-dimethylhydantoin in a question-and-answer format.

Q1: I have an unexpected white crystalline solid in my crude product. How can I confirm if it is 5,5-dimethylhydantoin?

A1: 5,5-dimethylhydantoin is a white crystalline solid with a melting point of 174-177 °C.[1] A simple melting point analysis can be a preliminary indicator. For definitive identification, spectroscopic methods are recommended. You can dissolve a small sample of the solid in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a 1H NMR spectrum. The spectrum of 5,5-dimethylhydantoin is characterized by a singlet for the two methyl groups.

For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method.[2][3]

Q2: I've confirmed the presence of 5,5-dimethylhydantoin in my reaction mixture. What is the most straightforward removal method?

A2: The most common and often simplest method for removing 5,5-dimethylhydantoin is through recrystallization, particularly from hot water.[1][4] DMH is highly soluble in hot water but has considerably lower solubility in cold water.[4] This differential solubility allows for its separation from many organic products that are less soluble in water.

Q3: My desired product is water-sensitive. What are my options for removing DMH?

A3: If your product is not compatible with water, you can exploit the solubility of DMH in other organic solvents. DMH is very soluble in ethanol, ether, acetone, benzene, and chloroform.[5] A carefully chosen solvent or solvent system for extraction or chromatography can be effective. For instance, if your product has low solubility in a solvent in which DMH is highly soluble, you can perform a slurry wash with that solvent to remove the DMH.

Q4: I performed a recrystallization from water, but I still see traces of DMH in my product. What can I do to improve the purity?

A4: There are several strategies to enhance the purity of your product:

  • Optimize the Recrystallization: Ensure you are using the minimum amount of hot water necessary to dissolve the crude product.[1] Using an excessive amount of solvent will result in a lower yield of your purified product and may not effectively remove all the DMH. Cooling the solution slowly to room temperature before placing it in an ice bath can promote the formation of purer crystals.[1]

  • Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.

  • Activated Charcoal Treatment: If your crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[6]

  • Solvent Wash: After filtering the recrystallized product, washing the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like ether, can help remove residual mother liquor containing dissolved DMH.[1]

Q5: Can I use liquid-liquid extraction to remove 5,5-dimethylhydantoin?

A5: Yes, liquid-liquid extraction can be an effective method. Since DMH has a pKa of 9.19, you can manipulate the pH of the aqueous phase to facilitate its extraction.[5]

  • Extraction into an Aqueous Basic Solution: By adjusting the pH of the aqueous phase to be significantly above the pKa of DMH (e.g., pH 11-12) with a base like NaOH, the hydantoin will be deprotonated to its more water-soluble conjugate base. This will allow you to extract your organic product into an immiscible organic solvent, leaving the deprotonated DMH in the aqueous layer.

  • Extraction into an Organic Solvent: Conversely, if your product is highly polar and water-soluble, you could potentially extract the DMH into an organic solvent from a neutral or slightly acidic aqueous solution. However, this is generally less efficient than the basic extraction method.

Frequently Asked Questions (FAQs)

What are the common sources of 5,5-dimethylhydantoin contamination?

5,5-dimethylhydantoin is often a byproduct of reactions involving its derivatives, which are used as reagents in organic synthesis. Common sources include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A widely used brominating agent.[7] In the course of the reaction, DBDMH is reduced to DMH.[8]

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): Used as a chlorinating agent and disinfectant.[9] It hydrolyzes to yield DMH.[9]

  • Bucherer-Bergs Reaction: This is a classical method for the synthesis of hydantoins, and incomplete reaction or side reactions can lead to the presence of starting materials or related hydantoin byproducts.[4]

What are the key physical properties of 5,5-dimethylhydantoin that I should be aware of for separation?

Understanding the physicochemical properties of DMH is crucial for designing an effective purification strategy.

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 174-177 °C[1]
Boiling Point Sublimes[1]
pKa 9.19[5]
Solubility Sparingly soluble in cold water, highly soluble in hot water. Very soluble in ethanol, ether, acetone, benzene, and chloroform. Soluble in DMSO.[1][5]

A study on the solubility of DMH in various pure solvents at different temperatures revealed the following order of mole fraction solubility at a fixed temperature: methanol > ethanol > 2-butanol > isopropyl alcohol > 1-propanol > isobutyl alcohol (1-butanol) > 1-pentanol > water > acetonitrile > ethyl acetate > propyl acetate.[10]

How can I monitor the removal of 5,5-dimethylhydantoin during my purification process?

Thin Layer Chromatography (TLC) can be a quick and convenient method for qualitative monitoring. Use a suitable solvent system that provides good separation between your product and DMH. Staining with potassium permanganate or visualization under UV light (if your compound is UV active) can help in detecting the spots. For more accurate and quantitative monitoring, techniques like HPLC or GC-MS are recommended.[2][3]

Experimental Protocols

Protocol 1: Recrystallization of a Crude Product to Remove 5,5-Dimethylhydantoin

This protocol is a general guideline and may need to be optimized for your specific product.

  • Dissolution: Place the crude product containing DMH in a flask. Add a minimal amount of boiling water to just dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold water, followed by a wash with a cold, non-polar organic solvent (e.g., diethyl ether) to remove residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Liquid-Liquid Extraction for DMH Removal

This protocol is suitable for water-insoluble organic products.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous basic solution (e.g., 1 M NaOH).

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the deprotonated DMH.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Workflow for Removal of 5,5-Dimethylhydantoin

Removal_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Verification cluster_3 Outcome start Crude Product (Contaminated with DMH) confirm Confirm DMH Presence (MP, NMR, GC-MS) start->confirm recrystallization Recrystallization (from Hot Water) confirm->recrystallization Product is water-stable extraction Liquid-Liquid Extraction (Aqueous Base) confirm->extraction Product is water-insoluble chromatography Column Chromatography confirm->chromatography Other methods fail analyze Analyze Purity (TLC, NMR, GC-MS) recrystallization->analyze extraction->analyze chromatography->analyze pure_product Pure Product analyze->pure_product DMH Removed repeat_purification Repeat Purification or Choose Alternative Method analyze->repeat_purification DMH Still Present

Caption: Decision workflow for the removal of 5,5-dimethylhydantoin.

Logic Diagram for Recrystallization Protocol

Recrystallization_Logic step1 Step 1 Dissolve crude product in minimum boiling water step2 Step 2 (Optional) Add activated charcoal for decolorization step1:f0->step2:f0 step3 Step 3 Hot filtration to remove insoluble impurities step2:f0->step3:f0 step4 Step 4 Cool filtrate slowly, then in ice bath for crystallization step3:f0->step4:f0 step5 Step 5 Isolate crystals via vacuum filtration step4:f0->step5:f0 step6 Step 6 Wash crystals with ice-cold water and ether step5:f0->step6:f0 step7 Step 7 Dry purified product step6:f0->step7:f0

Caption: Step-by-step logic for DMH removal by recrystallization.

References

  • Wagner, E. C.; Baizer, M. 5,5-DIMETHYLHYDANTOIN. Org. Synth.1940 , 20, 42. [Link]

  • CN102002000B - Method for producing 5, 5-dimethyl hydantoin - Google P
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6491, 5,5-Dimethylhydantoin. [Link]

  • Gao, J., et al. Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. J. Chem. Eng. Data2020 , 65 (2), 567–575. [Link]

  • Jereb, M., et al. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts2019 , 9 (7), 613. [Link]

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Lee, D.-S., et al. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Sci. Biotechnol.2024 , 34 (6), 1309–1316. [Link]

  • CN102511485A - Manufacturing method of 1,3-dibromo-5,5-dimethylhydantoin disinfectant - Google P
  • US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google P
  • Lee, D.-S., et al. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed2024 . [Link]

  • ChemBK. 5,5-Dimethylhydantoin. [Link]

  • Organic Chemistry Portal. Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent. [Link]

  • Singh, A. K., et al. Effect of Oxidant 1, 3-Dichloro-5-5-Dimethylhydantoin and 5, 5. ARC Journals2015 . [Link]

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Validation & Comparative

The Ascendancy of Solid Bromine Sources: A Comparative Guide to 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) versus Liquid Bromine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate art of molecular construction, the introduction of a bromine atom is a frequent and often pivotal step. For decades, the go-to reagent for this transformation has been liquid bromine (Br₂), a fuming, highly corrosive, and toxic substance.[1] However, the inherent hazards and handling complexities associated with liquid bromine have driven the exploration of safer and more convenient alternatives. Among the most promising of these is 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH), a stable, crystalline solid that offers a compelling combination of efficacy, safety, and versatility.[2]

This guide provides an in-depth technical comparison of BCDMH and liquid bromine, with a focus on their application in organic synthesis. We will delve into their chemical properties, performance in key bromination reactions, safety and handling protocols, and a cost-benefit analysis to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their laboratory practices.

At a Glance: Key Differences

FeatureThis compound (BCDMH)Liquid Bromine (Br₂)
Physical State White crystalline solid[3]Fuming reddish-brown liquid[1]
Handling Easy to weigh and dispense; lower inhalation risk[2]Requires specialized handling procedures, including use in a fume hood with appropriate personal protective equipment (PPE) due to high volatility and toxicity.[1]
Stability Stable under normal laboratory conditions[4]Highly volatile and reactive[1]
Active Bromine Content ~33%[5]100%
Primary Active Species In situ generation of electrophilic bromineElemental bromine (Br₂)
Byproducts 5,5-dimethylhydantoin (water-soluble)[3]Hydrogen bromide (HBr) gas (corrosive)

Unveiling the Chemistry: Mechanism of Bromination

Both BCDMH and liquid bromine act as sources of electrophilic bromine, which is the key reactive species in the bromination of unsaturated compounds and electron-rich aromatic systems. However, the generation and delivery of this electrophile differ significantly.

Liquid Bromine: In the presence of a substrate with a region of high electron density, such as an alkene or an activated aromatic ring, the diatomic bromine molecule becomes polarized, creating an electrophilic bromine atom (δ+) that can be attacked by the nucleophilic substrate. For aromatic compounds, a Lewis acid catalyst is often required to enhance the electrophilicity of bromine.[6][7]

BCDMH: As a halo-hydantoin, BCDMH possesses a polarized nitrogen-bromine bond, rendering the bromine atom electron-deficient and thus electrophilic. In the presence of a suitable substrate, the bromine atom is transferred, and the reaction is driven by the formation of the stable 5,5-dimethylhydantoin byproduct. In aqueous or protic media, BCDMH slowly hydrolyzes to release hypobromous acid (HOBr), which is also a potent brominating agent.[3][8]

Diagram: Generalized Mechanism of Electrophilic Aromatic Bromination

G cluster_0 Liquid Bromine (with Lewis Acid) cluster_1 BCDMH Br2 Br-Br Activated_Br Br-Br-FeBr3 (Polarized Complex) Br2->Activated_Br + FeBr3 FeBr3 FeBr3 Aromatic Ar-H Intermediate1 Wheland Intermediate [Ar(H)Br]+ Aromatic->Intermediate1 + Activated_Br Product1 Ar-Br Intermediate1->Product1 - H+ Byproduct1 HBr + FeBr3 Intermediate1->Byproduct1 BCDMH BCDMH Aromatic2 Ar-H Intermediate2 Wheland Intermediate [Ar(H)Br]+ Aromatic2->Intermediate2 + BCDMH Product2 Ar-Br Intermediate2->Product2 - H+ Byproduct2 1-Chloro-5,5-dimethylhydantoin + H+ Intermediate2->Byproduct2

Caption: Comparative mechanisms of electrophilic aromatic bromination.

Performance in Key Synthetic Transformations

While BCDMH is extensively documented as a disinfectant, its application in organic synthesis is also noteworthy, particularly for reactions where controlled and selective bromination is desired.

Electrophilic Aromatic Substitution

The bromination of electron-rich aromatic compounds such as phenols and anilines is a fundamental transformation. Liquid bromine readily reacts with these substrates, but the high reactivity can lead to over-bromination and the formation of multiple isomers.[9]

BCDMH, and its close relative 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been shown to be effective reagents for the controlled monobromination of activated aromatic rings. For instance, DBDMH has been successfully employed for the ortho-monobromination of phenols in chloroform at room temperature, affording good to excellent yields.[10] While specific comparative data for BCDMH is less abundant in peer-reviewed literature, its similar structure suggests it would also offer enhanced selectivity compared to liquid bromine. The solid nature of BCDMH allows for a more controlled addition to the reaction mixture, thereby minimizing localized high concentrations of the brominating agent and reducing the likelihood of side reactions.

α-Bromination of Ketones

The introduction of a bromine atom at the α-position of a ketone is a valuable synthetic step for further functionalization. While liquid bromine can be used for this purpose, the reaction often requires acidic or basic conditions and can be difficult to control. A patent describes a method for the α-bromination of substituted acetophenones using BCDMH in the presence of an acid catalyst.[11] This process offers high product purity and a straightforward workup, with the byproduct, 5,5-dimethylhydantoin, being easily recovered.[11]

Experimental Protocol: α-Bromination of Acetophenone using BCDMH (Illustrative)

Diagram: Experimental Workflow for α-Bromination of Acetophenone

G Start Start Reactants Combine Acetophenone and Acid Catalyst Start->Reactants Heat Heat to 10-100 °C Reactants->Heat Add_BCDMH Slowly add BCDMH solution Heat->Add_BCDMH React React for 4-8 hours Add_BCDMH->React Workup Reduced pressure filtration React->Workup Wash Wash with ice water to neutral pH Workup->Wash Dry Dry the product Wash->Dry Product α-Bromoacetophenone Dry->Product

Caption: A generalized workflow for the α-bromination of acetophenone using BCDMH.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine the acetophenone derivative and an acid catalyst (e.g., acetic acid).

  • Heating: Stir the mixture and heat to the desired temperature (typically between 10-100 °C).

  • Addition of BCDMH: Slowly add a solution of BCDMH to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by washing with water to remove the 5,5-dimethylhydantoin byproduct, followed by drying.

Note: This is an illustrative protocol based on a patented procedure.[11] Specific conditions may need to be optimized for different substrates.

Addition to Alkenes and Alkynes

The addition of bromine across a double or triple bond is a classic reaction in organic chemistry. Liquid bromine readily undergoes this reaction, typically with anti-stereoselectivity, proceeding through a cyclic bromonium ion intermediate.[12][13][14]

While less documented specifically for BCDMH, related N-bromo compounds are known to be effective for this transformation. The use of a solid reagent like BCDMH can offer advantages in terms of controlling the stoichiometry of the reaction and simplifying the workup procedure.

Safety and Handling: A Clear Advantage for BCDMH

The most significant advantage of BCDMH over liquid bromine lies in its safety profile and ease of handling.

Liquid Bromine:

  • Toxicity and Corrosivity: Liquid bromine is highly toxic and corrosive, causing severe burns upon contact with skin and eyes.[1] Its vapors are also highly irritating to the respiratory system.[1]

  • Volatility: It has a high vapor pressure, leading to the rapid release of toxic and corrosive fumes.[1] All manipulations must be conducted in a well-ventilated fume hood.

  • Reactivity: It is a strong oxidizing agent and can react violently with a wide range of organic and inorganic materials.

  • Spill Cleanup: Spills are hazardous and require specialized cleanup procedures.

BCDMH:

  • Physical State: As a crystalline solid, BCDMH has a low vapor pressure, significantly reducing the risk of inhalation exposure.[5]

  • Handling: It can be weighed and handled on the benchtop with standard personal protective equipment (gloves, safety glasses), although a dust mask is recommended when handling the powder.[8]

  • Hazards: While BCDMH is an oxidizer and can cause skin and eye irritation, it is significantly less hazardous than liquid bromine.[2]

  • Byproduct Disposal: The primary byproduct, 5,5-dimethylhydantoin, is a water-soluble and relatively benign organic compound, simplifying waste disposal.[3] In contrast, reactions with liquid bromine generate corrosive hydrogen bromide gas.

Diagram: Laboratory Safety Workflow Comparison

G cluster_0 Liquid Bromine cluster_1 BCDMH LB_Start Start LB_PPE Don Full PPE: - Chemical Resistant Gloves - Splash Goggles - Face Shield - Lab Coat LB_Start->LB_PPE LB_FumeHood Work exclusively in a certified fume hood LB_PPE->LB_FumeHood LB_Dispense Use specialized dispensing equipment (e.g., syringe) LB_FumeHood->LB_Dispense LB_Reaction Perform Reaction LB_Dispense->LB_Reaction LB_Quench Quench excess bromine with a reducing agent (e.g., sodium thiosulfate) LB_Reaction->LB_Quench LB_Cleanup Neutralize HBr byproduct LB_Quench->LB_Cleanup LB_End End LB_Cleanup->LB_End BCDMH_Start Start BCDMH_PPE Don Standard PPE: - Gloves - Safety Glasses - Lab Coat BCDMH_Start->BCDMH_PPE BCDMH_Weigh Weigh solid on a balance BCDMH_PPE->BCDMH_Weigh BCDMH_Reaction Perform Reaction BCDMH_Weigh->BCDMH_Reaction BCDMH_Workup Aqueous workup to remove hydantoin byproduct BCDMH_Reaction->BCDMH_Workup BCDMH_End End BCDMH_Workup->BCDMH_End

Caption: A comparison of the typical laboratory safety workflows for liquid bromine and BCDMH.

Cost-Benefit Analysis

A direct cost comparison between BCDMH and liquid bromine can be complex and depends on the scale of the reaction and the supplier.

  • Reagent Cost: On a per-gram basis, liquid bromine is often less expensive than BCDMH.[15][16] However, the higher molecular weight of BCDMH and the fact that it contains only about 33% active bromine by weight means that a larger mass of BCDMH is required to deliver the same number of moles of bromine.[5]

  • Associated Costs: The true cost of using a reagent extends beyond its purchase price. The specialized handling equipment, rigorous safety protocols, and waste disposal requirements associated with liquid bromine add significant indirect costs. The reduced need for such measures with BCDMH can make it a more economical choice, especially for smaller-scale research and development applications.

  • Atom Economy: While BCDMH has a lower atom economy for bromine delivery compared to Br₂, the ease of removal and lower environmental impact of its byproduct can be advantageous.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, this compound represents a significant advancement in bromination chemistry. Its solid form, enhanced safety profile, and ease of handling make it a superior alternative to liquid bromine for many applications, particularly in academic and pharmaceutical research settings where safety and convenience are paramount.

While liquid bromine may still be favored for certain large-scale industrial processes where cost per kilogram is the primary driver, the overall benefits of BCDMH in terms of reduced risk, simplified procedures, and easier waste management make it a highly attractive option for the modern synthesis laboratory. The adoption of solid bromine sources like BCDMH reflects a broader trend in the chemical industry towards greener and safer chemical practices. As more comparative data becomes available, the versatility and utility of BCDMH in organic synthesis are expected to be further solidified, cementing its place as a valuable tool in the chemist's arsenal.

References

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  • SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. [Link]

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The Strategic Advantage of BCDMH in Halogenation Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a halogenating agent is a critical decision that dictates reaction efficiency, selectivity, and safety. While a host of reagents are available, 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) presents a unique and often advantageous profile. This guide provides an in-depth technical comparison of BCDMH against other common halogenating agents, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic strategies.

Introduction to BCDMH: Beyond Disinfection

1-Bromo-3-chloro-5,5-dimethylhydantoin is a white, crystalline solid that is structurally related to hydantoin.[1] While widely recognized for its application as a disinfectant in water treatment due to its slow release of hypohalous acids, its potential as a versatile reagent in organic synthesis is often overlooked.[1][2] BCDMH offers a unique combination of a reactive bromine atom and a more stable chlorine atom on the same hydantoin scaffold, presenting opportunities for selective halogenation.[3]

The BCDMH Advantage: A Head-to-Head Comparison

The true measure of a reagent lies in its performance against established alternatives. Here, we compare BCDMH with commonly used halogenating agents across key parameters.

Physical Properties and Handling

A significant advantage of N-haloimide reagents like BCDMH and N-bromosuccinimide (NBS) is their solid state, which makes them considerably safer and easier to handle than hazardous liquid bromine (Br₂).[3]

ReagentChemical FormulaMolar Mass ( g/mol )AppearanceKey Hazard Statements
BCDMH C₅H₆BrClN₂O₂241.47White solidH272 (Oxidizer), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)
NBS C₄H₄BrNO₂177.98White crystalline solidH314 (Causes severe skin burns and eye damage)
DBDMH C₅H₆Br₂N₂O₂285.92White to light yellow crystalline powderH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life)
TCCA C₃Cl₃N₃O₃232.41White crystalline powderH272 (Oxidizer), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects)
**Bromine (Br₂) **Br₂159.81Reddish-brown fuming liquidH314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H400 (Very toxic to aquatic life)

Data sourced from PubChem and supplier safety data sheets.

Reactivity and Selectivity: The Tale of Two Halogens

The core advantage of BCDMH lies in the differential reactivity of its N-Br and N-Cl bonds. The N-Br bond is weaker and more polarized, making the bromine atom a more electrophilic and reactive halogen source compared to the chlorine atom. This intrinsic property opens the door for selective bromination under controlled conditions.

In aqueous environments, BCDMH primarily acts as a bromine-releasing agent.[3] It hydrolyzes to generate hypobromous acid (HOBr) and hypochlorous acid (HOCl). The formed bromide ions can then be oxidized by the hypochlorous acid to regenerate hypobromous acid, further enhancing its brominating character.[2]

dot graph a { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} BCDMH Hydrolysis and Bromination Pathway in Aqueous Media.

Comparative Performance in Key Organic Transformations

While direct comparative studies featuring BCDMH in organic synthesis are limited, we can infer its potential by examining its close structural analog, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and comparing it with established reagents like NBS.

Electrophilic Aromatic Bromination

For electron-rich aromatic compounds, electrophilic bromination is a fundamental transformation. DBDMH has been shown to be an excellent reagent for this purpose, often considered a cost-effective alternative to NBS.[4] Given the higher reactivity of the N-Br bond in BCDMH, it is expected to be an effective reagent for the selective monobromination of activated aromatic rings.

Hypothetical Comparison for the Bromination of Anisole:

ReagentExpected Major ProductPotential ByproductsComments
BCDMH p-Bromoanisoleo-Bromoanisole, Chloroanisoles (under forcing conditions)The higher reactivity of bromine should favor bromination. Careful control of stoichiometry and reaction conditions would be crucial to avoid chlorination.
NBS p-Bromoanisoleo-Bromoanisole, SuccinimideA well-established, reliable method. The succinimide byproduct can sometimes complicate purification.
Br₂/FeBr₃ p-Bromoanisoleo-Bromoanisole, Polybrominated productsHighly effective but requires handling of hazardous liquid bromine and a Lewis acid catalyst.
Allylic and Benzylic Bromination

NBS is the quintessential reagent for free-radical bromination at allylic and benzylic positions.[5][6] This reaction proceeds via a radical chain mechanism where NBS serves to provide a low, steady concentration of Br₂. DBDMH has also been successfully employed in these reactions. It is plausible that BCDMH could function similarly, with the N-Br bond undergoing homolytic cleavage to initiate the radical process.

dot graph a { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Generalized Mechanism for Radical Allylic Bromination.

α-Halogenation of Carbonyl Compounds

The α-halogenation of ketones, esters, and other carbonyl compounds provides key intermediates for further synthetic manipulations. While NBS is commonly used for α-bromination, the potential for BCDMH in this context is noteworthy. The reaction can proceed under either acidic or basic conditions. Under acidic conditions, the enol form of the carbonyl compound attacks the electrophilic bromine of the reagent. The inherent reactivity of the N-Br bond in BCDMH suggests it would be a competent reagent for this transformation.

Experimental Protocols: A Practical Guide

While specific, optimized protocols for BCDMH in organic synthesis are not widely published, the following established procedures for the closely related DBDMH and the benchmark NBS can serve as excellent starting points for methods development.

Protocol 1: Electrophilic Aromatic Bromination of Toluene using DBDMH
  • To a solution of toluene (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated toluene isomers.

Rationale: The use of a slight excess of the aromatic substrate and controlling the stoichiometry of the brominating agent helps to minimize polybromination. Dichloromethane is a common solvent for these reactions due to its inertness.

Protocol 2: Allylic Bromination of Cyclohexene using NBS
  • To a solution of cyclohexene (10 mmol) in carbon tetrachloride (20 mL), add N-bromosuccinimide (NBS) (11 mmol) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a sunlamp.

  • Monitor the reaction by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on top of the solvent.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the crude 3-bromocyclohexene.

Rationale: The use of a non-polar solvent like carbon tetrachloride favors the radical pathway over ionic reactions. A radical initiator and light are used to initiate the reaction.

Conclusion: The Strategic Application of BCDMH

1-Bromo-3-chloro-5,5-dimethylhydantoin presents a compelling, albeit underexplored, profile as a halogenating agent in organic synthesis. Its key advantages lie in its solid, easy-to-handle nature and, most significantly, the differential reactivity of its N-Br and N-Cl bonds, which offers the potential for selective bromination. While more research is needed to fully delineate its synthetic utility with a wealth of experimental data, the performance of its close analog, DBDMH, suggests that BCDMH could be a cost-effective and efficient alternative to more traditional reagents in a variety of transformations. For the innovative chemist, BCDMH represents an opportunity to develop novel and selective halogenation methodologies.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount, extending from their initial application to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH), a potent oxidizing agent. Our focus is to empower you with the knowledge to not only follow established protocols but to understand the scientific principles that underpin them, ensuring a culture of safety and environmental stewardship within your laboratory.

Understanding the Hazard Profile of BCDMH

Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with BCDMH is crucial. This compound is not merely a chemical to be discarded; it is a reactive substance with a distinct hazard profile that dictates its handling and disposal methodology.

Key Hazards:

  • Oxidizing Solid (UN Class 5.1): BCDMH can intensify fires and cause or contribute to the combustion of other materials, often by yielding oxygen.[1][2] It is crucial to prevent its contact with flammable and combustible materials.[3]

  • Corrosive: It causes severe skin burns and eye damage.[4] Accidental exposure requires immediate and thorough rinsing.

  • Acutely Toxic: The compound is harmful if swallowed or inhaled.[4]

  • Aquatic Toxicity: BCDMH is very toxic to aquatic life, necessitating containment and prevention of release into waterways.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Oxidizing SolidGHS03: OxidizingDangerH272: May intensify fire; oxidizer
Acute ToxicityGHS07: Exclamation markDangerH302: Harmful if swallowed
Skin Corrosion/IrritationGHS05: CorrosiveDangerH314: Causes severe skin burns and eye damage
SensitizationGHS07: Exclamation markDangerH317: May cause an allergic skin reaction
Hazardous to the Aquatic EnvironmentGHS09: Environmental hazardDangerH400: Very toxic to aquatic life

This table summarizes the primary GHS classifications for BCDMH.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable when handling BCDMH. The following PPE is mandatory to mitigate the risks of exposure.

Essential Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A chemically resistant apron or lab coat is necessary to protect against skin contact. For larger quantities or in the event of a spill, a full chemical-resistant suit may be required.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with cartridges appropriate for oxidizing solids and organic vapors should be used.[5][6][7]

The causality behind this stringent PPE requirement lies in BCDMH's corrosive and oxidizing nature. Direct contact can lead to severe tissue damage, and inhalation of its dust can cause respiratory irritation.

Spill Management: A First Line of Defense

In the event of a spill, a swift and informed response is critical to prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area, as BCDMH can accelerate combustion.

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust or paper towels.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a copious amount of water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Spill_Response_Workflow spill BCDMH Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain with Inert Absorbent (e.g., sand, earth) ignition->contain collect Collect Spilled Material into Labeled Container contain->collect decontaminate Decontaminate Area with Water collect->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose

The Core Directive: Proper Disposal Procedures

The disposal of BCDMH is a multi-faceted process that involves regulatory compliance, and for enhanced safety, chemical neutralization prior to final disposal.

Hazardous Waste Classification

Unused or waste BCDMH is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Specifically, it meets the characteristic of an ignitable waste (D001) due to its properties as an oxidizer as defined in 40 CFR § 261.21.[9][10][11][12][13] This classification mandates that it be managed and disposed of in accordance with federal and state hazardous waste regulations.

Chemical Neutralization: A Proactive Safety Measure

While direct disposal through a licensed hazardous waste contractor is a compliant option, in-lab chemical neutralization of small quantities of BCDMH waste can be a safer approach, as it reduces the reactivity of the waste before it leaves the laboratory. This process involves the use of a reducing agent to neutralize the oxidizing potential of BCDMH.

Principle of Neutralization: BCDMH is a source of active bromine and chlorine.[4][14] When it reacts with water, it forms hypobromous acid and hypochlorous acid.[4] These are strong oxidizing agents. The goal of neutralization is to reduce these active halogens to their less reactive halide forms (bromide and chloride). Common reducing agents for this purpose include sodium bisulfite or sodium thiosulfate.[15][16][17]

Experimental Protocol for Neutralization of Aqueous BCDMH Waste:

This protocol is intended for dilute aqueous solutions of BCDMH. For solid BCDMH, it is recommended to first dissolve it in a large volume of water in a well-ventilated area before proceeding with neutralization.

  • Preparation: In a chemical fume hood, place the aqueous BCDMH waste in a suitably large beaker with a magnetic stirrer.

  • pH Adjustment: Monitor the pH of the solution. If it is acidic, slowly add a dilute solution of sodium bicarbonate to adjust the pH to a range of 6-8.

  • Addition of Reducing Agent: While stirring, slowly add a 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the BCDMH solution. An excess of the reducing agent is typically used to ensure complete reaction.

  • Monitoring the Reaction: The reaction may be exothermic. Monitor the temperature of the solution and add the reducing agent at a rate that prevents excessive heat generation. The reaction is complete when the oxidizing potential of the solution is eliminated. This can be tested using potassium iodide-starch paper; the absence of a blue-black color indicates the absence of oxidizing agents.

  • Final pH Adjustment: After the reaction is complete, check the pH of the solution again and neutralize it to a pH between 6 and 8 using a dilute acid or base as needed.

  • Disposal of Neutralized Solution: The resulting neutralized solution, containing inorganic salts and the dimethylhydantoin byproduct, should be disposed of in accordance with local regulations for non-hazardous aqueous waste. However, it is imperative to confirm with your institution's environmental health and safety (EHS) office before any drain disposal.

Neutralization_Workflow start Aqueous BCDMH Waste ph_adjust1 Adjust pH to 6-8 with Sodium Bicarbonate start->ph_adjust1 add_reducer Slowly Add 10% Sodium Bisulfite or Sodium Thiosulfate Solution ph_adjust1->add_reducer monitor Monitor Temperature and Test for Oxidizers add_reducer->monitor ph_adjust2 Neutralize Final Solution to pH 6-8 monitor->ph_adjust2 Reaction Complete dispose Dispose of Neutralized Solution per Institutional Guidelines ph_adjust2->dispose

Final Disposal of Solid Waste and Empty Containers

For solid BCDMH waste that has not been neutralized, and for all contaminated materials from spills or handling, the following procedures must be followed:

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste," the name of the chemical, and the associated hazards (Oxidizer, Corrosive).

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from flammable, combustible, and other incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with a copy of the Safety Data Sheet (SDS).

Empty Containers: Empty containers that once held BCDMH must be triple-rinsed with a suitable solvent (such as water). The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced or removed.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not a mere procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, adhering to strict safety protocols, and following compliant disposal procedures, including the option of chemical neutralization, you contribute to a safer and more sustainable scientific community. Always consult your institution's specific guidelines and EHS professionals to ensure full compliance with all applicable regulations.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in research and development, our most critical asset is a deep-rooted culture of safety. The compounds we handle demand not just our scientific acumen, but our unwavering respect for their inherent properties. 3-Bromo-1-chloro-5,5-dimethylhydantoin, commonly known as BCDMH, is a potent biocide and oxidizing agent that requires meticulous handling protocols.[1][2] This guide moves beyond a simple checklist, offering a comprehensive, risk-based strategy for personal protective equipment (PPE) selection and use, ensuring that both you and your research are protected.

The 'Why': Understanding the Hazard Profile of BCDMH

Effective PPE selection is not about following a list; it's about understanding the causality behind each choice. The required protective measures are a direct response to the specific chemical and physical threats posed by BCDMH.

1.1. Corrosive and Sensitizing Properties BCDMH is severely corrosive and can cause chemical burns to the skin and serious, potentially irreversible, eye damage.[3][4] Inhalation of its dust or decomposition products can irritate the respiratory system.[3] Furthermore, BCDMH is a known skin sensitizer, meaning repeated contact can lead to an allergic skin reaction or contact dermatitis.[1][3][4][5]

1.2. Oxidizing Agent Hazards As a potent oxidizing agent, BCDMH can intensify or cause a fire when it comes into contact with combustible materials.[1][6] It is classified as an NFPA Oxidizer Class 2.[4] This reactivity is not limited to open flames; contact with materials like paper, cloth, wood, or solvents can result in ignition.[1][6] The risk of fire or explosion is heightened if the compound is heated.[1][3]

1.3. Reactivity and Decomposition BCDMH is reactive and unstable under certain conditions. Contact with acids liberates toxic gas, and it is incompatible with strong alkalis, moisture, and flammable materials.[1][3] When heated or contaminated, it undergoes decomposition, releasing a host of toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides.[1][3][7]

The Core PPE Ensemble: A Head-to-Toe Defense

Based on the hazard profile, a standard PPE ensemble is required for any work with BCDMH. The level of protection for each component may be elevated based on the specific task and associated risks.

2.1. Eye and Face Protection: The Non-Negotiable First Line Given the severe risk of eye burns, this is the most critical component.

  • Minimum Requirement: Tightly fitting chemical splash goggles are mandatory.[3][7] Standard safety glasses do not provide an adequate seal against dust and splashes and are therefore insufficient.

  • Enhanced Protection: For tasks with a higher risk of splashing (e.g., preparing solutions, cleaning spills) or when handling larger quantities, a full-face shield must be worn over the chemical splash goggles.[4][8]

2.2. Hand Protection: Preventing Dermal Absorption and Burns Gloves must be selected based on chemical resistance and the physical task.

  • Material Selection: Several materials offer adequate protection, including Polyvinyl chloride (PVC), Neoprene, and Nitrile rubber.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Procedural Integrity: Never wear contaminated gloves outside of the immediate work area. Employ the "buddy system" for removing contaminated gloves to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

2.3. Skin and Body Protection: A Barrier Against Contact Clothing serves as a critical barrier to prevent skin contact, burns, and sensitization.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Enhanced Protection: For procedures involving significant quantities of solid BCDMH or the potential for splashes, a chemical-resistant apron (e.g., rubber) and footwear are necessary.[3] All protective clothing should be removed immediately if it becomes contaminated.[4]

2.4. Respiratory Protection: Guarding Against Inhalation Hazards Respiratory protection is essential when engineering controls (like a fume hood) are insufficient to control exposure to BCDMH dust.

  • Standard Operations: When handling small quantities of solid BCDMH in a well-ventilated area or chemical fume hood, respiratory protection may not be required, but a risk assessment is crucial.

  • Required Use: A dust mask or, preferably, a NIOSH-approved particulate respirator is necessary when weighing the powder, during spill cleanup, or in any situation where dust may become airborne.[4][7] If ventilation is insufficient, suitable respiratory protection must be provided.[3]

  • Emergency/High-Risk Scenarios: For large spills or uncontrolled releases, a full-face, supplied-air respirator is the appropriate choice.[1]

PPE Selection Matrix: A Risk-Based Approach

Your choice of PPE must be dynamic, adapting to the specific risks of the task at hand. This matrix provides a framework for that decision-making process.

TaskPotential ExposureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting a Sealed Container Low; container failureChemical Splash GogglesNitrile or PVC GlovesLab CoatNot typically required
Weighing Solid BCDMH High; dust inhalation, eye/skin contactFace Shield over GogglesNitrile or PVC GlovesLab Coat, Chemical ApronRequired: Particulate Respirator
Preparing a Dilute Solution Moderate; splashes, dustFace Shield over GogglesNitrile or PVC GlovesLab Coat, Chemical ApronRecommended if not in a fume hood
Conducting a Reaction Moderate; splashes, potential for aerosol generationChemical Splash GogglesNitrile or PVC GlovesLab CoatDependent on ventilation/containment
Cleaning a Small Spill (<10g) High; dust, direct contactFace Shield over GogglesNitrile or PVC GlovesLab Coat, Chemical ApronRequired: Particulate Respirator
Cleaning a Large Spill (>10g) Very High; significant dust, high contact riskFace Shield over GogglesHeavy-duty Gloves (e.g., Neoprene)Chemical Resistant Suit/CoverallsRequired: Full-Face Supplied Air Respirator

Visualization: PPE Selection Workflow

The following diagram illustrates the logical flow for determining the appropriate level of PPE based on a task-specific risk assessment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level assess_task Assess Task & Quantity level_1 Level 1: Basic Goggles, Gloves, Lab Coat assess_task->level_1 Low Risk (e.g., handling sealed container) level_2 Level 2: Enhanced Face Shield over Goggles, Apron, Dust Mask assess_task->level_2 Moderate/High Risk (e.g., weighing, preparing solution) level_3 Level 3: Maximum Full-Face Respirator, Chemical Suit assess_task->level_3 Emergency/Spill (e.g., large uncontrolled release)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.